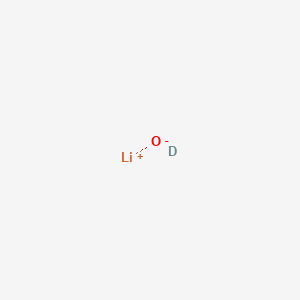

Lithium (2H)hydroxide

Description

Properties

InChI |

InChI=1S/Li.H2O/h;1H2/q+1;/p-1/i/hD | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMFOQBRAJBCJND-DYCDLGHISA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[OH-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][O-].[Li+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HLiO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301311607 | |

| Record name | Lithium hydroxide (Li(OD)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301311607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

25.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12159-20-5 | |

| Record name | Lithium hydroxide (Li(OD)) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12159-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lithium (2H)hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012159205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium hydroxide (Li(OD)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301311607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium (2H)hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.067 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Lithium Deuteroxide

Prepared by: Gemini, Senior Application Scientist

Introduction

Lithium deuteroxide (LiOD) is the deuterated analogue of lithium hydroxide (LiOH), where the hydrogen atom in the hydroxyl group is replaced by a deuterium atom. This isotopic substitution makes LiOD a compound of significant interest in various scientific and technological fields, particularly in nuclear applications as a component in heavy water systems, in the synthesis of deuterated organic compounds, and as a material for fundamental studies in solid-state physics and chemistry. Understanding the physical properties of lithium deuteroxide is paramount for its safe handling, application, and for the design of processes and systems in which it is a key component.

Core Physical Properties

The fundamental physical characteristics of lithium deuteroxide are summarized in the table below. It is important to note that while some properties have been experimentally determined, others are estimated based on the properties of lithium hydroxide due to a scarcity of data for pure, solid LiOD.

| Property | Value | Notes |

| Chemical Formula | LiOD | [1][2][3] |

| Molecular Weight | 24.96 g/mol | [2][3] |

| CAS Number | 12159-20-5 | [1][2][3] |

| Appearance | White crystalline solid | In its pure, anhydrous form. Commercially, it is often supplied as a solution in heavy water (D₂O)[1][4]. |

| Density (calculated) | ~1.51 g/cm³ | This is a theoretical density calculated from the crystal structure data. It is slightly higher than the density of LiOH (1.46 g/cm³) due to the greater mass of deuterium. |

| Melting Point | ~462 °C | Experimental data for LiOD is not readily available. This value is based on the melting point of anhydrous LiOH. The isotopic substitution is expected to have a minimal effect on the melting point. |

| Boiling Point | ~924 °C | Experimental data for LiOD is not readily available. This value is based on the boiling point of anhydrous LiOH. The isotopic substitution is expected to have a minimal effect on the boiling point. |

| Solubility in D₂O | Highly soluble | While quantitative data is scarce, LiOD is expected to be highly soluble in D₂O, analogous to the high solubility of LiOH in H₂O. Commercially available as solutions of 7.5 wt. % or 3 N in D₂O[1][4]. |

Crystallography and Structural Analysis

The arrangement of atoms in the solid state dictates many of the macroscopic properties of a material. Neutron diffraction studies have been crucial in determining the crystal structure of lithium deuteroxide, as neutrons are particularly sensitive to the position of light atoms like deuterium.

Recent neutron powder diffraction data has confirmed that anhydrous lithium deuteroxide, at ambient conditions, is isostructural with anhydrous lithium hydroxide. It crystallizes in a tetragonal system with the space group P4/nmm.

Crystal Structure of Anhydrous Lithium Deuteroxide (LiOD)

-

Crystal System: Tetragonal

-

Space Group: P4/nmm

-

Lattice Parameters (at ambient pressure):

-

a = 3.549 Å

-

c = 4.337 Å

-

The structure consists of layers of lithium and deuteroxide ions. Each lithium ion is coordinated to four deuteroxide ions, and each deuteroxide ion is coordinated to four lithium ions.

Caption: 2D representation of the LiOD unit cell projection.

Spectroscopic Properties

Vibrational spectroscopy, including Raman and Infrared (IR) spectroscopy, provides insight into the bonding and molecular dynamics within a material. For lithium deuteroxide, these techniques are particularly useful for confirming the presence and nature of the O-D bond.

-

Raman Spectroscopy: The Raman spectrum of solid LiOD is expected to show a prominent peak corresponding to the O-D stretching vibration. This peak will be at a lower frequency compared to the O-H stretch in LiOH (around 3678 cm⁻¹) due to the heavier mass of deuterium. The shift is predictable based on the reduced mass of the harmonic oscillator model.

-

Infrared (IR) Spectroscopy: Similar to Raman spectroscopy, the IR spectrum of LiOD will be dominated by the O-D stretching mode. The exact frequency and potential splitting of these vibrational modes can provide further details about the crystal structure and intermolecular interactions.

Synthesis of Anhydrous Lithium Deuteroxide

A common laboratory-scale synthesis of anhydrous lithium deuteroxide involves the reaction of lithium metal with heavy water (D₂O). This reaction is highly exothermic and requires careful control.

Experimental Protocol: Synthesis of LiOD from Lithium Metal and Heavy Water

-

Reaction Setup: A three-necked round-bottom flask equipped with a dropping funnel, a condenser, and an inlet for an inert gas (e.g., Argon) is assembled. The entire apparatus must be thoroughly dried to prevent contamination with protium from atmospheric moisture.

-

Reactant Preparation: A known quantity of lithium metal is cut into small pieces under an inert atmosphere and placed in the reaction flask.

-

Reaction: An equimolar amount of high-purity heavy water (D₂O) is added dropwise from the dropping funnel to the lithium metal at a controlled rate. The reaction is vigorous and produces deuterium gas.

-

Reaction: 2 Li(s) + 2 D₂O(l) → 2 LiOD(aq) + D₂(g)

-

-

Isolation of Solid LiOD: After the reaction is complete, the resulting aqueous solution of LiOD is transferred to a crystallization dish. The solvent (excess D₂O) is removed by gentle heating under vacuum.

-

Drying: The resulting solid is further dried in a vacuum oven at elevated temperatures to ensure the complete removal of any residual D₂O and to obtain the anhydrous LiOD.

Sources

An In-depth Technical Guide to the Synthesis of Anhydrous Lithium (2H)hydroxide

Abstract

This technical guide provides a comprehensive overview of the synthesis methodologies for anhydrous Lithium (2H)hydroxide (LiOD), a crucial deuterated compound with applications in various research and industrial fields, including neutron scattering, isotopic tracing, and as a component in deuterated electrolytes for next-generation batteries. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the preparation of this highly reactive and hygroscopic material. The guide details two primary synthesis routes: the direct reaction of lithium metal with heavy water and the dehydration of a deuterated lithium hydroxide hydrate intermediate. A third potential route involving the hydrolysis of lithium oxide with heavy water is also discussed. Each method is presented with a focus on the underlying chemical principles, detailed experimental protocols, and critical safety considerations. Furthermore, this guide outlines essential characterization techniques to verify the purity and anhydrous nature of the final product.

Introduction: The Significance of Anhydrous this compound

This compound, or lithium deuteroxide (LiOD), is the deuterated isotopologue of lithium hydroxide. Its unique properties, stemming from the substitution of protium with deuterium, make it a valuable material in specialized scientific and technological domains. The absence of hydrogen and the presence of deuterium are particularly advantageous in neutron scattering studies, where it provides a low-background matrix. In the burgeoning field of lithium-ion battery research, deuterated electrolytes containing LiOD are being explored for their potential to enhance battery performance and lifespan by altering the solid electrolyte interphase (SEI) layer.

The synthesis of anhydrous LiOD presents a significant challenge due to the high hygroscopicity of lithium hydroxide and the vigorous reactivity of its precursors. This guide aims to provide a clear and logical framework for the successful laboratory-scale synthesis of this compound, emphasizing both scientific rigor and practical safety.

Synthesis Methodologies: A Comparative Overview

Two principal pathways for the synthesis of anhydrous LiOD are presented, each with distinct advantages and challenges. A third, indirect route is also considered.

| Method | Starting Materials | Key Steps | Pros | Cons |

| Method A: Direct Reaction | Lithium Metal, Heavy Water (D₂O) | Controlled reaction of Li with D₂O, followed by isolation and drying of LiOD. | High atom economy; direct formation of LiOD. | Highly exothermic and potentially hazardous reaction; requires stringent safety measures. |

| Method B: Dehydration of Hydrate | Lithium Metal, Heavy Water (D₂O) or Lithium Oxide (Li₂O) | Synthesis of LiOD·D₂O intermediate, followed by vacuum dehydration. | Safer initial reaction compared to Method A; more controlled process. | Two-step process; requires high-vacuum and high-temperature equipment. |

| Method C: Hydrolysis of Oxide | Lithium Oxide (Li₂O), Heavy Water (D₂O) | Reaction of Li₂O with D₂O to form LiOD·D₂O, followed by dehydration. | Avoids handling of highly reactive lithium metal. | Li₂O can be passivated by a hydroxide layer; reaction may be slow. |

Detailed Experimental Protocols

Method A: Direct Synthesis from Lithium Metal and Heavy Water

This method leverages the direct, highly exothermic reaction between lithium metal and heavy water. The primary challenge lies in controlling the reaction rate to prevent uncontrolled hydrogen (deuterium) evolution and potential ignition.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Lithium metal reacts with atmospheric nitrogen and moisture.[1] A glovebox or Schlenk line is mandatory to maintain an inert environment (e.g., argon or nitrogen).

-

Slow Addition: The reaction is extremely vigorous. Slow, portion-wise addition of lithium metal to cooled heavy water is crucial to manage the reaction's exothermicity.

-

Excess Heavy Water: Using an excess of D₂O ensures the complete reaction of the lithium metal and helps to dissipate the generated heat.

Experimental Workflow:

Figure 1: Workflow for the direct synthesis of anhydrous LiOD.

Step-by-Step Protocol:

-

Preparation: In a glovebox, place a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser in an ice bath. Add 50 mL of high-purity heavy water (D₂O, 99.9 atom % D) to the flask.

-

Lithium Preparation: Carefully cut 1.0 g of lithium metal into small pieces under an inert atmosphere.

-

Reaction: While vigorously stirring the D₂O, slowly add the lithium pieces through the side neck of the flask. Control the rate of addition to maintain the reaction temperature below 25°C. The reaction will produce deuterium gas (D₂), which should be safely vented.

-

Completion: After all the lithium has been added, allow the reaction mixture to stir at room temperature for 1 hour to ensure complete reaction.

-

Isolation of Hydrated LiOD: Remove the excess D₂O under reduced pressure using a rotary evaporator. This will yield a white solid, which is likely a hydrated form of lithium deuteroxide (LiOD·n D₂O).

-

Dehydration: Transfer the solid to a Schlenk flask and heat to 180°C under high vacuum (<0.1 mbar) for 12 hours to yield anhydrous LiOD.

-

Storage: The anhydrous LiOD should be handled and stored under a strict inert atmosphere.

Method B: Synthesis via Dehydration of this compound (2H)hydrate

This two-step method first involves the synthesis of a hydrated form of lithium deuteroxide, which is then dehydrated under vacuum. This approach offers better control over the initial exothermic reaction.

Causality Behind Experimental Choices:

-

Controlled Hydrolysis: The initial reaction of lithium with heavy water is performed under controlled conditions to produce the hydrated LiOD.

-

Vacuum Dehydration: Heating under high vacuum is essential to remove the deuterated water of hydration at a lower temperature, minimizing the risk of decomposition and preventing the formation of lithium carbonate from atmospheric CO₂.

Experimental Workflow:

Figure 2: Workflow for the synthesis of anhydrous LiOD via dehydration.

Step-by-Step Protocol:

-

Synthesis of LiOD·D₂O: Follow steps 1-5 from Method A to synthesize and isolate the hydrated lithium deuteroxide.

-

Dehydration Setup: Place the resulting white solid in a sublimation apparatus or a Schlenk tube connected to a high-vacuum line equipped with a cold trap.

-

Dehydration Process: Gradually heat the sample to 180°C while maintaining a high vacuum (<0.1 mbar). The deuterated water of hydration will be collected in the cold trap.

-

Completion and Storage: Maintain the temperature and vacuum for at least 12 hours or until no more water is collected. Allow the apparatus to cool to room temperature under vacuum before transferring the anhydrous LiOD to an inert atmosphere glovebox for storage.

Method C: Synthesis via Hydrolysis of Lithium Oxide

This method provides an alternative to using highly reactive lithium metal by starting with lithium oxide.

Step-by-Step Protocol:

-

Reaction: In an inert atmosphere, add 2.0 g of lithium oxide (Li₂O) to 20 mL of heavy water (D₂O) in a round-bottom flask with stirring. The reaction is less vigorous than with lithium metal but may still be exothermic.

-

Isolation of Hydrated LiOD: Stir the mixture at room temperature for 2-3 hours. Remove the excess D₂O under reduced pressure to obtain a white solid of hydrated lithium deuteroxide.

-

Dehydration: Follow the dehydration procedure outlined in Method B (steps 2-4) to obtain anhydrous LiOD.

Characterization of Anhydrous this compound

Verification of the synthesis of anhydrous LiOD requires characterization techniques that can confirm its chemical identity, isotopic purity, and the absence of water.

-

Raman Spectroscopy: This is a powerful technique for identifying LiOD. The O-D stretching mode in LiOD will appear at a lower frequency (around 2700 cm⁻¹) compared to the O-H stretching mode in LiOH (around 3600 cm⁻¹) due to the heavier mass of deuterium.[2][3] The absence of a significant peak in the O-H stretching region would indicate high isotopic purity.

-

Infrared (IR) Spectroscopy: Similar to Raman spectroscopy, IR spectroscopy can be used to identify the O-D stretch and confirm the absence of O-H bonds.

-

Powder X-ray Diffraction (PXRD): PXRD can be used to confirm the crystal structure of the anhydrous LiOD and to ensure that no hydrated phases are present. The diffraction pattern should be compared to literature data for anhydrous LiOH, as the lattice parameters are expected to be very similar.

-

Thermogravimetric Analysis (TGA): TGA can be used to confirm the anhydrous nature of the product. A TGA scan of the anhydrous LiOD under an inert atmosphere should show no significant mass loss until its decomposition temperature.

Safety, Handling, and Storage

Anhydrous lithium deuteroxide is a highly caustic and hygroscopic material that requires careful handling.

-

Handling: All handling of anhydrous LiOD must be performed in a controlled inert atmosphere, such as an argon- or nitrogen-filled glovebox, to prevent reaction with atmospheric water and carbon dioxide.[1][4][5]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves, at all times.[1][5]

-

Storage: Store anhydrous LiOD in a tightly sealed container inside a desiccator or glovebox.[1][4] The container should be clearly labeled.

-

Spills: In case of a spill, do not use water to clean it up, as this will result in a highly caustic solution. Small spills can be neutralized with a weak acid (e.g., boric acid) and then cleaned up. For larger spills, consult your institution's safety protocols.

Conclusion

The synthesis of anhydrous this compound is a challenging but achievable process for a well-equipped research laboratory. The choice between direct reaction of lithium metal with heavy water and the dehydration of a hydrated intermediate will depend on the available equipment and the desired level of control over the reaction. Careful attention to inert atmosphere techniques and safety protocols is paramount for the successful and safe synthesis of this valuable isotopic compound. The characterization methods outlined in this guide will enable researchers to verify the quality of their synthesized LiOD, ensuring its suitability for its intended applications.

References

- Gorelik, V. S., et al. (2019). Raman Scattering in LiOH and LiOD Polycrystals. Journal of Physics: Conference Series, 1203, 012059.

-

ResearchGate. (2017). Raman spectra of lithium compounds. Retrieved from [Link]

-

Materion. (2024). Lithium oxide (Li2O) Safety Data Sheet. Retrieved from [Link]

-

Purdue University. (n.d.). Standard Operating Procedure for Lithium. Retrieved from [Link]

-

INIS-IAEA. (2017). Raman spectra of lithium compounds. Retrieved from [Link]

Sources

A Technical Guide to the Isotopic Purity of Commercially Available Lithium Deuteroxide

Introduction: Beyond Chemical Purity in Isotope-Labeled Compounds

For researchers, scientists, and professionals in drug development, the precise composition of chemical reagents is paramount. While traditional chemical purity is a well-understood metric, the advent of stable isotope labeling has introduced a critical, yet often overlooked, parameter: isotopic purity. This guide provides an in-depth technical overview of the isotopic purity of commercially available lithium deuteroxide (LiOD), a reagent of increasing importance in pharmaceutical development, mechanistic studies, and as a component in specialized analytical techniques.[1]

The isotopic purity of LiOD is a two-fold consideration, encompassing both the enrichment of deuterium (²H or D) and the isotopic composition of lithium (⁶Li and ⁷Li). Both aspects can significantly impact experimental outcomes, from the accuracy of metabolic studies to the interpretation of nuclear magnetic resonance (NMR) spectra. This guide will delve into the nuances of defining and measuring the isotopic purity of both constituent elements, provide an overview of commercially available grades, and present detailed protocols for in-house verification.

The Significance of Isotopic Purity in Research and Development

The utility of lithium deuteroxide in scientific research is broad, with applications in pharmaceutical formulation, reaction mechanism investigations, and as a calibration standard in mass spectrometry. The high reactivity of LiOD makes it a versatile reagent in organic synthesis, particularly for introducing deuterium labels into molecules of interest. This labeling is instrumental in:

-

Pharmacokinetic and Metabolic Studies: Deuterium-labeled drug candidates are frequently used to trace metabolic pathways and to alter metabolic rates, a strategy known as the "deuterium effect." The precise level of deuterium enrichment is critical for accurate quantification and interpretation of these studies.[1]

-

Mechanistic Elucidation: The kinetic isotope effect, where the substitution of a proton with a deuteron alters reaction rates, is a powerful tool for probing reaction mechanisms. The validity of such studies hinges on the known isotopic purity of the deuterating agent.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterated solvents and reagents are fundamental to modern NMR techniques. The isotopic purity of these materials directly affects spectral quality and the accuracy of quantitative NMR (qNMR) measurements.[2][3][4]

Deuterium Isotopic Purity: Commercial Landscape and Verification

Commercially available lithium deuteroxide is typically sold as a solution in deuterium oxide (D₂O). The deuterium enrichment is usually specified as "atom % D," which represents the mole fraction of deuterium relative to all hydrogen isotopes in the compound.

Commercial Offerings: A Comparative Overview

The deuterium isotopic purity of commercially available lithium deuteroxide varies between suppliers and product grades. Below is a summary of typical offerings:

| Supplier | Product Description | Stated Deuterium Purity (atom % D) |

| Sigma-Aldrich | Lithium deuteroxide solution, 7.5 wt. % in D₂O | ≥98% |

| Cambridge Isotope Laboratories, Inc. | Lithium deuteroxide (D, 99.5%) 3 N in D₂O | 99.5% |

| Strem Chemicals | Lithium deuteride, 99+% isotopic purity | >99% |

Note: The data presented is based on publicly available product information and may be subject to change. It is always recommended to consult the supplier's certificate of analysis for lot-specific data.

Analytical Verification of Deuterium Enrichment

While suppliers provide specifications for deuterium enrichment, independent verification is often a necessary component of rigorous scientific practice. The two primary techniques for determining the isotopic purity of the deuteroxyl group in LiOD are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Quantitative NMR (qNMR) is a powerful, non-destructive technique for determining the absolute concentration and purity of substances, including isotopic enrichment.[2][3][4][5][6] The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[2][4]

Experimental Protocol: ¹H-NMR for Deuterium Enrichment of LiOD

-

Sample Preparation:

-

Accurately weigh a known amount of the lithium deuteroxide solution.

-

Dissolve the sample in a suitable, non-deuterated solvent containing a known amount of an internal standard (e.g., maleic acid). The internal standard should have a resonance that is well-resolved from the analyte signals.

-

-

NMR Data Acquisition:

-

Acquire a ¹H-NMR spectrum of the sample.

-

Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons, which is crucial for accurate integration. A D1 of at least 5 times the longest T1 relaxation time is recommended.

-

-

Data Processing and Analysis:

-

Carefully integrate the residual proton signal from the deuteroxyl group and the signal from the internal standard.

-

Calculate the molar ratio of the residual protons to the internal standard.

-

From this ratio, and the known masses of the sample and internal standard, the atom % D can be calculated.

-

High-resolution mass spectrometry (HRMS) offers a highly sensitive method for determining the isotopic distribution of a compound.[1][7] Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar compounds like lithium deuteroxide.

Experimental Protocol: ESI-HRMS for Deuterium Enrichment

-

Sample Preparation:

-

Prepare a dilute solution of the lithium deuteroxide in a suitable solvent (e.g., acetonitrile/water).

-

-

Mass Spectrometry Analysis:

-

Infuse the sample directly into the ESI source of a high-resolution mass spectrometer (e.g., an Orbitrap or FT-ICR).

-

Acquire the mass spectrum in the appropriate mass range to observe the [LiOD + H]⁺ or a related ion.

-

-

Data Analysis:

-

Determine the relative intensities of the isotopic peaks corresponding to the deuterated and non-deuterated species.

-

Calculate the isotopic enrichment based on the relative peak areas.

-

Workflow for Isotopic Purity Verification

Caption: Workflow for the verification of isotopic purity of lithium deuteroxide.

Lithium Isotopic Composition: A Hidden Variable

While the deuterium content of LiOD is the primary specification for most applications, the isotopic composition of the lithium cation (⁶Li and ⁷Li) can also be a critical parameter, particularly in applications sensitive to atomic mass or nuclear properties.

Natural Abundance and Commercial Variation

Naturally occurring lithium is composed of two stable isotopes: ⁶Li (approximately 7.5%) and ⁷Li (approximately 92.5%).[8] However, it is crucial for researchers to be aware that the isotopic composition of commercially available lithium reagents can deviate significantly from this natural abundance.[8] This variation arises from the historical and ongoing use of ⁶Li in the production of tritium for nuclear applications.[8][9] The depletion of ⁶Li from lithium stocks results in commercially available lithium compounds that are enriched in ⁷Li.[8]

Analytical Techniques for Lithium Isotope Ratio Measurement

The determination of lithium isotope ratios requires specialized mass spectrometry techniques capable of high precision and accuracy. The two most common methods are Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) and Thermal Ionization Mass Spectrometry (TIMS).

MC-ICP-MS is a powerful technique for the precise measurement of isotope ratios in a wide range of samples.[10][11][12][13][14] It offers high sample throughput and excellent precision.

Experimental Protocol: MC-ICP-MS for ⁶Li/⁷Li Ratio Analysis

-

Sample Preparation and Lithium Purification:

-

Dissolve the lithium deuteroxide sample in dilute nitric acid.

-

To minimize matrix effects, lithium must be chromatographically separated from other elements. This is typically achieved using cation exchange chromatography.[10] A common procedure involves loading the sample onto a column packed with a cation exchange resin (e.g., AGMP-50) and eluting with dilute hydrochloric and hydrofluoric acids to remove matrix elements, followed by elution of lithium with a higher concentration of hydrochloric acid.[10]

-

-

MC-ICP-MS Analysis:

-

Introduce the purified lithium sample into the MC-ICP-MS.

-

Measure the ion beams of ⁶Li and ⁷Li simultaneously using a multi-collector array.

-

Employ a sample-standard bracketing approach, where the sample is analyzed between measurements of a certified isotopic standard (e.g., L-SVEC), to correct for instrumental mass bias.[11]

-

-

Data Analysis:

-

Calculate the ⁷Li/⁶Li ratio for the sample.

-

Express the result as a delta value (δ⁷Li) relative to the standard to facilitate comparison between different studies and laboratories.

-

Logical Flow for Lithium Isotope Ratio Determination

Caption: Step-by-step process for determining the lithium isotopic composition.

TIMS is another high-precision technique for measuring isotope ratios. While generally having a lower sample throughput than MC-ICP-MS, it can offer excellent accuracy and is a valuable complementary method. The principles of sample purification and analysis are broadly similar to those for MC-ICP-MS, involving chromatographic separation followed by isotopic analysis with a mass spectrometer.

Conclusion: A Call for Comprehensive Characterization

The isotopic purity of lithium deuteroxide is a multifaceted parameter that extends beyond the commonly specified deuterium enrichment. For researchers in fields where isotopic labeling is employed, a thorough understanding and, where necessary, independent verification of both the deuterium and lithium isotopic composition is essential for ensuring the accuracy, reproducibility, and validity of experimental results. The analytical protocols outlined in this guide provide a framework for the in-house assessment of LiOD isotopic purity, empowering researchers to have greater confidence in the quality of their reagents and the integrity of their scientific findings. As the use of stable isotope-labeled compounds continues to grow in sophistication and application, a comprehensive approach to reagent characterization will undoubtedly become an increasingly critical aspect of good scientific practice.

References

-

A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing). Available at: [Link]

-

A Rapid and Simple Method for Lithium Purification and Isotopic Analysis of Geological Reference Materials by MC-ICP-MS. Frontiers in Earth Science. Available at: [Link]

-

Differential isotopic enrichment to facilitate characterization of asymmetric multimeric proteins using hydrogen/deuterium exchange mass spectrometry. NIH. Available at: [Link]

-

Accurate determination of lithium isotope ratios by MC-ICP-MS without strict matrix-matching by using a novel washing method. RSC Publishing. Available at: [Link]

-

What is qNMR and why is it important?. Mestrelab Resources. Available at: [Link]

-

Quantitative NMR as a Versatile Tool for the Reference Material Preparation. MDPI. Available at: [Link]

-

High precision measurements of lithium isotopic composition at sub-nanogram by MC-ICP-MS with membrane desolvation. RSC Publishing. Available at: [Link]

-

A Guide to Quantitative NMR (qNMR). Emery Pharma. Available at: [Link]

-

Lithium isotope analysis on the Neoma MS/MS MC-ICP-MS. Journal of Analytical Atomic Spectrometry (RSC Publishing). Available at: [Link]

-

High-precision lithium isotopic analysis using the Nu Sapphire MC-ICP-MS. ResearchGate. Available at: [Link]

-

Isotopes of lithium. Wikipedia. Available at: [Link]

-

Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications. Available at: [Link]

-

Lithium deuteroxide solution, min 99.5 atom% D, 100 grams. LabAlley. Available at: [Link]

-

Strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. ResearchGate. Available at: [Link]

-

Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc.. Available at: [Link]

-

Periodic Table--Lithium. USGS. Available at: [Link]

-

Three Secondary Reference Materials for Lithium Isotope Measurements: Li7-N, Li6-N and LiCl-N Solutions. ResearchGate. Available at: [Link]

-

Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. ResearchGate. Available at: [Link]

-

LITHIUM DEUTEROXIDE. Eurisotop. Available at: [Link]

-

Restoration of deuterium marker for multi-isotope mapping of cellular metabolic activity. Nature. Available at: [Link]

-

A simple protocol for the production of highly deuterated proteins for biophysical studies. Journal of Biomolecular NMR. Available at: [Link]

-

Isotope ratio (⁷Li/⁶Li) measurements of two different lithium samples... ResearchGate. Available at: [Link]

-

Stable isotopes of lithium: in vivo differential distribution between plasma and cerebrospinal fluid. PubMed. Available at: [Link]

-

Effects of lithium isotopes on sodium/lithium co-transport and calcium efflux through the sodium/calcium/lithium exchanger in mitochondria. PMC - PubMed Central. Available at: [Link]

-

Measurement of lithium isotope ratios by quadrupole-ICP-MS: application to seawater and natural carbonates. Journal of Analytical Atomic Spectrometry (RSC Publishing). Available at: [Link]

-

Measurement of the /sup 6/Li//sup 7/Li isotope ratio for lithium salts by FT NMR spectroscopy. OSTI.gov. Available at: [Link]

-

Precise determination of Lithium isotope ratios at sub-nanogram level by QQQ-ICP-MS: Application to natural waters and carbonates. ResearchGate. Available at: [Link]

-

Reconstructing the lithium isotopic composition (d7Li) of seawater from shallow marine carbonate sediments. Earth and Planetary Science Letters. Available at: [Link]

Sources

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. emerypharma.com [emerypharma.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. resolvemass.ca [resolvemass.ca]

- 5. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]

- 6. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 7. researchgate.net [researchgate.net]

- 8. USGS -- Isotope Tracers -- Resources [wwwrcamnl.wr.usgs.gov]

- 9. Isotopes of lithium - Wikipedia [en.wikipedia.org]

- 10. Frontiers | A Rapid and Simple Method for Lithium Purification and Isotopic Analysis of Geological Reference Materials by MC-ICP-MS [frontiersin.org]

- 11. geochemistry.cug.edu.cn [geochemistry.cug.edu.cn]

- 12. High precision measurements of lithium isotopic composition at sub-nanogram by MC-ICP-MS with membrane desolvation - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06727K [pubs.rsc.org]

- 13. Lithium isotope analysis on the Neoma MS/MS MC-ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00419A [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

Introduction: The Significance of Isotopic Substitution in a Prototypical Ionic Compound

An In-Depth Technical Guide to the Chemical Structure and Bonding in Lithium Deuteroxide (LiOD)

Lithium deuteroxide (LiOD), the deuterated analogue of lithium hydroxide (LiOH), serves as a model compound for investigating the nuances of chemical bonding and crystal structure. While seemingly a simple substitution of deuterium for protium, this isotopic change provides a powerful lens through which to probe vibrational dynamics, electric field gradients, and the interplay between ionic and covalent forces within a crystalline lattice.[1][2] Its primary application lies in its role as a deuterium-labeled reagent, often used in deuterated solvents for techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or as a precursor in the synthesis of complex deuterated molecules.[3][4][5] This guide offers a detailed exploration of the electronic structure, bonding characteristics, crystal lattice, and spectroscopic signatures of LiOD, providing researchers with a foundational understanding of this important chemical entity.

Part 1: A Duality in Bonding: The Ionic and Covalent Nature of LiOD

The chemical bonding in lithium deuteroxide is not monolithically ionic or covalent but rather a composite, best understood by examining its constituent bonds separately. The overall character is that of an ionic lattice composed of lithium cations (Li⁺) and deuteroxide anions (OD⁻). However, within the anion itself, a strong covalent bond persists.

The Lithium-Oxygen Interaction: A Predominantly Ionic Bond

The bond between lithium and oxygen is overwhelmingly ionic. This arises from the significant difference in electronegativity between the highly electropositive lithium atom and the very electronegative oxygen atom. In this arrangement, the lithium atom effectively transfers its single valence electron to the more electronegative oxygen, resulting in the formation of a stable Li⁺ cation and a deuteroxide (OD⁻) anion. These oppositely charged ions are then held together by strong electrostatic forces of attraction within the crystal lattice.[6]

While predominantly ionic, the interaction is not perfectly so. According to Fajans' rules, the small, charge-dense Li⁺ cation has a notable polarizing effect on the larger OD⁻ anion.[6][7] This means the positive charge of the lithium ion distorts the electron cloud of the deuteroxide anion, drawing some electron density back towards itself. This sharing of electron density introduces a minor degree of covalent character into the otherwise ionic Li-O bond.[8][9]

The Oxygen-Deuterium Interaction: A Polar Covalent Bond

In contrast to the Li-O bond, the bond between oxygen and deuterium within the deuteroxide anion is strongly covalent. It is formed by the mutual sharing of a pair of electrons between the oxygen and deuterium atoms.[6] Due to oxygen's higher electronegativity compared to deuterium, this sharing is unequal. The electron pair is drawn more closely to the oxygen atom, creating a partial negative charge (δ-) on the oxygen and a partial positive charge (δ+) on the deuterium. This separation of charge makes the O-D bond a polar covalent bond. Deuteron magnetic resonance studies confirm that the electric field gradient at the deuteron is almost entirely intra-ionic in origin, reinforcing the integrity and covalent nature of the O-D bond within the ionic crystal.[2]

| Bond | Atom 1 | Atom 2 | Electronegativity Difference (Pauling Scale) | Dominant Character |

| Li-O | Li (0.98) | O (3.44) | ~2.46 | Ionic |

| O-D | O (3.44) | D (~2.20) | ~1.24 | Polar Covalent |

Table 1: Summary of Bonding Characteristics in LiOD.

Part 2: The Crystalline Architecture of LiOD

Solid lithium deuteroxide is isostructural with lithium hydroxide, crystallizing in a tetragonal structure belonging to the space group P4/nmm.[10] The structure consists of layers of Li⁺ and OD⁻ ions. Each lithium ion is coordinated to four oxygen atoms from four different deuteroxide groups, forming a distorted LiO₄ tetrahedron.[10] Similarly, each oxygen atom is bonded to four lithium ions and one deuterium atom. The O-D bonds are oriented within the lattice, and their collective librational (rocking) motions can be studied spectroscopically.[2]

| Parameter | Value (based on LiOH) | Source |

| Crystal System | Tetragonal | [10] |

| Space Group | P4/nmm | [10] |

| Lattice Constant (a) | 4.93 Å | [10] |

| Lattice Constant (b) | 4.94 Å | [10] |

| Lattice Constant (c) | 4.28 Å | [10] |

| Li-O Bond Length | 1.94 Å | [10] |

| O-H (O-D) Bond Length | 0.96 Å | [10] |

Table 2: Crystallographic Data for LiOD (approximated from LiOH data).

Caption: Fig. 1: 2D representation of the tetrahedral coordination of a central Li⁺ ion by the oxygen atoms of four surrounding OD⁻ groups.

Part 3: Spectroscopic Probes of Structure and Bonding

Spectroscopy is an indispensable tool for elucidating the structural and bonding details of LiOD, with infrared and NMR techniques providing complementary information.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. For LiOD, the most prominent feature is the stretching vibration of the O-D bond.

-

O-D Stretching Frequency : The fundamental stretching frequency for the OD⁻ ion in LiOD is observed at approximately 2713 cm⁻¹.[1] This is significantly lower than the OH⁻ stretching frequency in LiOH (around 3678 cm⁻¹) due to the heavier mass of the deuterium atom, as predicted by the harmonic oscillator model.[1]

-

Lattice Modes and Sidebands : In the solid state, the primary OD⁻ stretching band is accompanied by "sidebands." These arise from the coupling of the high-frequency O-D stretching motion with low-frequency lattice vibrations (phonons), providing insight into the collective motions and interactions within the crystal.[1]

| Compound | Vibrational Mode | Frequency (cm⁻¹) | Isotopic Effect |

| LiOH | OH⁻ Stretch | 3678 | - |

| LiOD | OD⁻ Stretch | 2713 | Frequency shift due to increased mass |

Table 3: Comparison of Hydroxide and Deuteroxide Stretching Frequencies.

Deuteron Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuteron (²H) NMR is a highly sensitive probe of the local electronic environment around the deuterium nucleus. In solid LiOD, it is used to measure the deuteron quadrupole coupling constant.

-

Quadrupole Coupling : The study of a LiOD single crystal determined the deuteron quadrupole coupling constant to be 327.0 kc/sec at 77°K.[2] This value reflects the magnitude of the electric field gradient at the deuteron nucleus, which is dominated by the electron distribution within the O-D covalent bond.

-

Confirmation of Bonding Model : The experimental results strongly support a model where the quadrupole coupling is almost entirely intra-ionic.[2] This provides compelling evidence that the OD⁻ ion exists as a distinct, covalently bonded entity within the larger ionic framework of the LiOD crystal.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy of Solid LiOD

This protocol outlines the standard procedure for acquiring an IR spectrum of a solid sample like LiOD using the KBr pellet method.

-

Sample Preparation (Safety First): LiOD is corrosive and hygroscopic. All handling must be performed in a controlled environment, such as a glove box with a dry, inert atmosphere (e.g., nitrogen or argon). Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Grinding: Weigh approximately 1-2 mg of LiOD and 100-200 mg of dry, spectroscopy-grade Potassium Bromide (KBr). The KBr must be completely dry, as water will show strong IR absorption bands. Grind the mixture together in an agate mortar and pestle for several minutes until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press die. Assemble the press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent KBr pellet.

-

Data Acquisition:

-

Place the KBr pellet into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample chamber to subtract atmospheric CO₂ and H₂O absorptions.

-

Acquire the sample spectrum. Typically, 32 or 64 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually collected over a range of 4000 to 400 cm⁻¹.

-

-

Data Analysis: Process the resulting spectrum to identify the key absorption bands, particularly the characteristic O-D stretching frequency around 2713 cm⁻¹.

Caption: Fig. 2: A generalized workflow for the characterization of solid LiOD using FTIR spectroscopy, from sample preparation to final analysis.

References

-

Buch, S. & Hexter, R. M. (1962). Infrared-Absorption Spectra of LiOH and LiOD. AIP Publishing. [Link]

-

Chiba, T. (1967). Deuteron Magnetic Resonance Study of LiOD. The Journal of Chemical Physics. [Link]

-

Hexter, R. H. (1961). INFRARED SPECTRUM OF SINGLE CRYSTALS OF LiOH, LiOD, AND LiOH /center dot/ LiOD. OSTI.GOV. [Link]

-

Materials Project. (n.d.). LiHO (Tetragonal, P4/nmm, 129). Materials Project. [Link]

-

BYJU'S. (n.d.). Covalent character of ionic bond. BYJU'S. [Link]

-

ChemistryStudent. (n.d.). Covalent and Ionic Character (A-Level). ChemistryStudent. [Link]

-

Reddit. (2021). Can someone explain how to differentiate between ionic and covalent bonds?? r/chemistry. [Link]

-

YouTube. (2014). Ionic and Covalent Character in Compounds. YouTube. [Link]

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. scbt.com [scbt.com]

- 4. isotope.com [isotope.com]

- 5. isotope.com [isotope.com]

- 6. byjus.com [byjus.com]

- 7. reddit.com [reddit.com]

- 8. youtube.com [youtube.com]

- 9. chemistrystudent.com [chemistrystudent.com]

- 10. next-gen.materialsproject.org [next-gen.materialsproject.org]

A Technical Guide to Deuterated Lithium Hydroxide for Advanced Research Applications

This guide provides an in-depth technical overview of deuterated lithium hydroxide (LiOD), a critical reagent in modern pharmaceutical research, materials science, and analytical chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond basic data to explore the causality behind its applications, ensuring a thorough understanding of its utility and implementation in experimental design.

Introduction: The Significance of Isotopic Labeling with Deuterium

In the landscape of molecular research, the strategic substitution of hydrogen (¹H) with its stable, heavier isotope, deuterium (²H or D), is a powerful tool.[1] This process, known as deuteration or isotopic labeling, imparts subtle but significant changes to a molecule's physicochemical properties without altering its fundamental chemical reactivity or shape. The primary driver for these changes is the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond, compared to a carbon-hydrogen (C-H) bond, can slow down metabolic reactions where C-H bond cleavage is a rate-limiting step.[1]

This effect has profound implications in drug development, enabling medicinal chemists to enhance a drug's metabolic stability, reduce the formation of toxic metabolites, and ultimately improve pharmacokinetic profiles, leading to better safety and efficacy.[1][2][3] Deuterated lithium hydroxide, as a fundamental building block and reagent, plays a pivotal role in the synthesis of these advanced deuterated molecules and in specialized analytical techniques.

Core Compound Identification and Physicochemical Properties

Deuterated lithium hydroxide, also known as lithium deuteroxide, is the isotopically labeled form of lithium hydroxide (LiOH).[4] The key identifier for this compound is its Chemical Abstracts Service (CAS) number.

A comprehensive summary of its key properties is presented below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 12159-20-5 | [4][5][6][7] |

| Synonyms | Lithium deuteroxide, Lithium hydroxide-d, LiOD | |

| Molecular Formula | LiOD | [4][6] |

| Molecular Weight | ~24.95 g/mol | [4][6][8] |

| Isotopic Purity | Typically ≥98 atom % D | [6] |

| Appearance | Commercially available as a solution in D₂O | [6] |

| Unlabeled CAS Number | 1310-65-2 (for LiOH) | [7][9] |

Synthesis and Quality Control

The synthesis of deuterated lithium hydroxide is conceptually straightforward, typically involving the reaction of lithium metal or lithium oxide with heavy water (deuterium oxide, D₂O). A similar method involves the direct combination of lithium and deuterium at high temperatures to first form lithium deuteride (LiD), which can then be reacted.[10]

The primary reaction is: 2Li (s) + 2D₂O (l) → 2LiOD (aq) + D₂ (g)

Given the hygroscopic nature of the final product and its precursors, ensuring high isotopic enrichment is a critical aspect of manufacturing.

Diagram: Synthesis Workflow

Caption: High-level workflow for the synthesis of deuterated lithium hydroxide.

Key Applications in Research and Development

The utility of deuterated lithium hydroxide stems from the unique properties of deuterium. Its applications are primarily centered in fields requiring isotopic labeling for analytical clarity or metabolic stability.

NMR Spectroscopy: A Proton-Free Environment

In proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, standard hydrogen-containing solvents produce overwhelming signals that obscure the signals from the analyte.[11][12] Using deuterated solvents, in which ¹H atoms are replaced by ²H (deuterium), makes the solvent essentially "invisible" in the ¹H NMR spectrum, as deuterium resonates at a completely different frequency.[11][13]

Deuterated lithium hydroxide is used to adjust the pH (or more accurately, the pD) of aqueous samples prepared in heavy water (D₂O). This allows for the study of pH-sensitive molecules without introducing interfering ¹H signals from a standard base like NaOH.

Expert Insight: When working with D₂O solutions, the acidity is measured as pD. A standard pH meter reading can be converted to pD by adding 0.4 to the meter reading.[12] This correction is crucial for accurately preparing buffer systems for biomolecular NMR where protein or nucleic acid structure is pH-dependent.

Neutron Scattering: The Power of Contrast Variation

Neutron scattering techniques are powerful for studying the structure of materials, particularly soft matter and biological macromolecules.[14] The technique relies on the difference in neutron scattering length density (SLD) between different components of a sample—a property known as contrast.[14][15][16]

Hydrogen and deuterium have vastly different neutron scattering lengths.[17] This distinction is exploited in a technique called "contrast variation."[15][16][18] By strategically deuterating specific components of a complex or by varying the H₂O/D₂O ratio of the solvent, researchers can make certain parts of a structure "invisible" to neutrons, thereby highlighting the components of interest.[14][15][16] LiOD can be used in these systems to control pH in a deuterated solvent environment, ensuring that the only contrast comes from the desired isotopic labels.

Diagram: Application Logic

Caption: Logical flow from LiOD to its primary scientific applications and benefits.

Synthesis of Deuterated Active Pharmaceutical Ingredients (APIs)

As a strong, deuterated base, LiOD is a valuable reagent in organic synthesis for producing complex deuterated molecules. In drug development, this is particularly relevant for creating deuterated versions of APIs.[1] Strategic deuteration of a drug molecule can slow its metabolism, a strategy that has been successfully used to develop drugs with improved pharmacokinetic properties, such as deutetrabenazine, the first deuterated drug approved by the FDA.[2]

Experimental Protocol: Preparation of a Deuterated Buffer for NMR Analysis

This protocol outlines a self-validating procedure for preparing a 100 mM deuterated phosphate buffer at a target pD of 7.4.

Materials:

-

Deuterium Oxide (D₂O, 99.9 atom % D)

-

Sodium Phosphate Monobasic (anhydrous)

-

Deuterated Lithium Hydroxide solution (e.g., 3 N in D₂O)

-

Calibrated pH meter with a glass electrode

-

Volumetric flasks and pipettes

Procedure:

-

Initial Buffer Preparation:

-

In a fume hood, dissolve the appropriate mass of sodium phosphate monobasic in ~90% of the final desired volume of D₂O in a volumetric flask. This creates an acidic stock solution.

-

-

pD Adjustment:

-

Place the calibrated pH meter electrode into the solution.

-

Slowly add the deuterated lithium hydroxide solution dropwise while stirring. LiOD is used instead of NaOH to avoid introducing protons into the D₂O solvent.

-

Monitor the pH meter. The target meter reading should be 7.0, which corresponds to a pD of 7.4 (Meter Reading + 0.4 = pD).[12]

-

-

Final Volume Adjustment:

-

Once the target pH reading (7.0) is stable, carefully add D₂O to reach the final calibrated volume in the flask.

-

-

Validation and Storage:

-

Re-measure the pH to ensure it has remained stable.

-

Store the buffer in a tightly sealed container to prevent atmospheric moisture (H₂O) from contaminating the deuterated solvent and altering the isotopic purity.[12] Handling under an inert atmosphere like dry nitrogen or argon is recommended for long-term storage.[12]

-

Safety and Handling

Deuterated lithium hydroxide is a corrosive material that can cause severe skin burns and eye damage.[6] It is harmful if swallowed or inhaled. Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Refer to the manufacturer's Safety Data Sheet (SDS) for complete handling and disposal information.

Conclusion

Deuterated lithium hydroxide (CAS: 12159-20-5) is more than just an isotopically labeled compound; it is an enabling tool for advanced scientific inquiry. Its role in eliminating proton signals in NMR, facilitating contrast variation in neutron scattering, and serving as a key reagent in the synthesis of metabolically robust pharmaceuticals underscores its importance. A thorough understanding of its properties and the principles behind its applications allows researchers to design more precise, insightful, and ultimately more effective experiments.

References

- Anonymous. (2023). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy.

- BenchChem. (2025). Protocol for Using Deuterated Compounds in NMR Spectroscopy: Application Notes for Researchers.

- Whitley, M.J., & Hura, G.L. (n.d.). Deuterium Labeling Together with Contrast Variation Small-angle Neutron Scattering Suggests How Skp Captures and Releases Unfolded Outer Membrane Proteins. National Institutes of Health.

- Clifton, L.A., & Skoda, M.W.A. (2022). Exploiting neutron scattering contrast variation in biological membrane studies. AIP Publishing.

- Whitley, M.J., & Hura, G.L. (n.d.). Small-angle neutron scattering contrast variation studies of biological complexes: Challenges and triumphs. National Center for Biotechnology Information.

- Stuhrmann, H.B. (n.d.). Contrast variation in X-ray and neutron scattering. International Union of Crystallography Journals.

- Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR.

- Study Mind. (n.d.). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry).

- Wikipedia. (n.d.). Deuterium NMR.

- O'Dell, W.B., et al. (n.d.). Explicit Atom Deuterium Contrast Matching for Small Angle Neutron Scattering on Biomolecular Systems. International Union of Crystallography Journals.

- ChemicalBook. (n.d.). LITHIUM DEUTEROXIDE | 12159-20-5.

- Cambridge Isotope Laboratories. (n.d.). Lithium deuteroxide (D, 99.5%) 3 N in D₂O.

- ChemicalBook. (n.d.). Lithium deuteride synthesis.

- Sigma-Aldrich. (n.d.). Buy Lithium deuteroxide solution 7.5 wt. % in D₂O, ≥98 atom D Isotope.

- Sigma-Aldrich. (n.d.). Buy Lithium deuteroxide solution 7.5 wt. in D₂O, ≥98 atom D Isotope.

- BenchChem. (2025). Applications of Deuterated Compounds in Pharmaceutical Research and Development.

- Santa Cruz Biotechnology. (n.d.). Lithium deuteroxide solution | CAS 12159-20-5.

- Wikipedia. (n.d.). Lithium hydroxide.

- Pharmaffiliates. (2025). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing.

- CymitQuimica. (n.d.). CAS 1310-65-2: Lithium hydroxide.

- PubChem. (n.d.). Lithium deuteride | HLi | CID 6914554.

- Gant, T.G. (2023). Deuterium in drug discovery: progress, opportunities and challenges. National Center for Biotechnology Information.

- Anonymous. (n.d.). Application of deuterium in research and development of drugs. Request PDF.

- Chandrasekhar, S. (n.d.). Importance of Deuterium in Pharmaceutical Chemistry. Heavy Water Board.

- Eurisotop. (n.d.). LITHIUM DEUTEROXIDE.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. LITHIUM DEUTEROXIDE | 12159-20-5 [amp.chemicalbook.com]

- 6. Buy Lithium deuteroxide solution 7.5 wt. in D 2 O, ≥98 atom D Isotope - Quality Reliable Supply [sigmaaldrich.com]

- 7. LITHIUM DEUTEROXIDE | Eurisotop [eurisotop.com]

- 8. Lithium hydroxide - Wikipedia [en.wikipedia.org]

- 9. CAS 1310-65-2: Lithium hydroxide | CymitQuimica [cymitquimica.com]

- 10. Lithium deuteride synthesis - chemicalbook [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. labinsights.nl [labinsights.nl]

- 13. studymind.co.uk [studymind.co.uk]

- 14. pubs.aip.org [pubs.aip.org]

- 15. Deuterium Labeling Together with Contrast Variation Small-angle Neutron Scattering Suggests How Skp Captures and Releases Unfolded Outer Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Small-angle neutron scattering contrast variation studies of biological complexes: Challenges and triumphs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.iucr.org [journals.iucr.org]

- 18. journals.iucr.org [journals.iucr.org]

An In-depth Technical Guide on Lithium (2H)hydroxide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of Lithium (2H)hydroxide, also known as lithium deuteroxide, covering its fundamental properties, synthesis, and applications. It is intended for scientists, researchers, and professionals in the field of drug development who utilize isotopically labeled compounds.

Core Properties: Molecular Weight and Formula

This compound is the deuterated form of lithium hydroxide. Its chemical formula is LiOD, signifying the substitution of the hydrogen atom with its heavier isotope, deuterium.[1]

The molecular weight of this compound is approximately 24.95 g/mol .[1] This is calculated from the sum of the atomic weights of its constituent atoms: lithium (Li), oxygen (O), and deuterium (D or ²H). For comparison, the molar mass of the non-deuterated form, lithium hydroxide (LiOH), is 23.95 g/mol .[2]

| Property | This compound (LiOD) | Lithium Hydroxide (LiOH) |

| Chemical Formula | LiOD | LiOH[2] |

| Molecular Weight | 24.95 g/mol [1] | 23.95 g/mol [3][2] |

Synthesis and Characteristics

Lithium deuteroxide is typically prepared through the reaction of lithium metal with heavy water (D₂O). It is a white, hygroscopic crystalline solid, similar in appearance to lithium hydroxide.[3] Like its non-deuterated counterpart, lithium deuteroxide is a strong base, although it is considered the weakest of the alkali metal hydroxides.[3] It is soluble in water and slightly soluble in ethanol.[3]

Applications in Research and Development

The primary utility of lithium deuteroxide lies in its role as a source of deuterium for isotopic labeling. This technique is invaluable in drug development and mechanistic studies.

-

Deuterium Labeling: In the pharmaceutical industry, replacing hydrogen with deuterium in a drug molecule can alter its metabolic rate. This is due to the kinetic isotope effect, where the carbon-deuterium bond is stronger than the carbon-hydrogen bond, potentially slowing down metabolic processes. This can lead to improved pharmacokinetic profiles of drug candidates.

-

NMR Solvents: Lithium deuteroxide is used in NMR spectroscopy to adjust the pH of solutions in heavy water (D₂O) without introducing protons that would interfere with the spectra.[4][5]

-

Synthesis of Labeled Compounds: It serves as a crucial reagent in the synthesis of various deuterated compounds.

Experimental Workflow for Deuteration

Caption: A simplified workflow for the deuteration of an organic compound using this compound.

Safety and Handling

Lithium deuteroxide is a corrosive and hazardous material.[4][5] It can cause severe skin burns and eye damage.[4][5][6] Therefore, it must be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[7] It should be stored in a dry, well-ventilated area, away from moisture and acids, as it reacts violently with water.[7]

Conclusion

This compound is a specialized but essential chemical for researchers and professionals in drug development and other scientific fields. Its unique properties as a deuterated strong base make it a powerful tool for isotopic labeling, enabling detailed studies of reaction mechanisms and the optimization of drug metabolism. Proper understanding of its properties, handling, and applications is crucial for its safe and effective use.

Sources

hygroscopic nature of anhydrous lithium hydroxide.

An In-Depth Technical Guide to the Hygroscopic Nature of Anhydrous Lithium Hydroxide

Abstract

Anhydrous lithium hydroxide (LiOH) is a pivotal inorganic compound with broad applications, from advanced energy storage systems to fine chemical synthesis. However, its profound hygroscopicity presents significant challenges in handling, storage, and application, directly impacting material purity, reaction stoichiometry, and final product performance. This technical guide provides an in-depth examination of the chemical and physical principles governing the hygroscopic nature of anhydrous LiOH. We will explore the mechanism of hydration, the subsequent reaction with atmospheric carbon dioxide, and the practical consequences for laboratory and industrial processes. This document offers field-proven protocols for handling, storage, and quantitative analysis, designed to ensure the integrity of anhydrous LiOH for researchers, scientists, and drug development professionals.

The Physicochemical Basis of Hygroscopicity in Anhydrous LiOH

Anhydrous lithium hydroxide is a white, crystalline solid that exhibits a strong affinity for atmospheric moisture.[1][2] This behavior, known as hygroscopicity, is a defining characteristic that dictates its handling and application. The tendency of an alkali metal hydroxide to absorb water is fundamentally linked to the properties of its cation.

The Role of the Lithium Cation

Among the alkali metal hydroxides, LiOH is considered the weakest base, yet it is strongly hygroscopic.[3][4] This is attributed to the small ionic radius and consequently high charge density of the lithium (Li⁺) ion. This high charge density exerts a powerful electrostatic attraction on the polar water molecules, facilitating their absorption from the atmosphere and leading to intense hydration.[4] The dissolution process in water is highly exothermic, releasing significant heat.[4][5]

The Hydration Pathway and Carbonation

The interaction of anhydrous LiOH with the environment is a two-step process. Initially, it rapidly absorbs water to form lithium hydroxide monohydrate (LiOH·H₂O).[6][7]

Step 1: Hydration LiOH (anhydrous) + H₂O → LiOH·H₂O

This transition is not benign; it alters the material's mass and chemical properties. If exposure continues, a more problematic reaction occurs. The hydrated surface readily reacts with atmospheric carbon dioxide (CO₂) to form lithium carbonate (Li₂CO₃), a stable and often undesirable impurity.[3][8]

Step 2: Carbonation 2LiOH + CO₂ → Li₂CO₃ + H₂O

The formation of lithium carbonate is a critical failure mode in many applications. It reduces the available hydroxide, alters stoichiometry in chemical reactions, and can negatively impact the performance of materials like battery cathodes.[8]

Comparative Properties: Anhydrous vs. Monohydrate

Understanding the differences between the anhydrous and monohydrate forms is crucial for selecting the appropriate material and designing robust experimental procedures. The anhydrous form is often preferred for its lower mass and the absence of water in applications like CO₂ scrubbing in life-support systems for spacecraft.[1][9]

| Property | Anhydrous Lithium Hydroxide (LiOH) | Lithium Hydroxide Monohydrate (LiOH·H₂O) |

| Molar Mass | 23.95 g/mol [9] | 41.96 g/mol [9] |

| Density | 1.46 g/cm³[3][9] | 1.51 g/cm³[3][9] |

| Melting Point | 462 °C[3][9] | Decomposes (loses water) at 100-110 °C[1] |

| Solubility in Water | 12.8 g/100 mL at 20 °C[3][9] | 22.3 g/100 mL at 10 °C[9] |

| Appearance | White hygroscopic solid[3] | White hygroscopic solid[9] |

Core Directive: Handling and Storage Protocols

The integrity of anhydrous LiOH can only be maintained through meticulous handling and storage. Exposure to ambient atmosphere, even for brief periods, can lead to hydration and carbonation.

Logical Workflow for Handling Anhydrous LiOH

The following diagram outlines the critical decision points and actions required from material receipt to experimental use.

Caption: Figure 1: Anhydrous LiOH Handling Workflow

Step-by-Step Protocol: Handling and Dispensing in a Controlled Atmosphere

This protocol is designed to be a self-validating system, minimizing atmospheric exposure.

-

Preparation: Transfer the sealed manufacturer's container of anhydrous LiOH into an inert atmosphere glovebox. Ensure the glovebox humidity is maintained below 1% RH.

-

Atmospheric Equilibration: Allow the container to sit in the glovebox for at least 30 minutes to ensure its surface is free of adsorbed moisture before opening.

-

Vessel Preparation: Use only oven-dried (120°C for >2 hours) glassware or containers for dispensing. Pre-tare the receiving vessel inside the glovebox.

-

Dispensing: Carefully open the main LiOH container. Using a clean, dry spatula, promptly weigh the desired amount of LiOH into the tared vessel.

-

Sealing: Immediately and securely reseal the main stock container. Seal the dispensed sample container.

-

Causality: The use of an inert atmosphere glovebox is non-negotiable. It provides the only reliable barrier against the dual threats of water vapor and carbon dioxide, ensuring the dispensed material is of the highest purity for sensitive applications, such as in the synthesis of active pharmaceutical ingredients or battery precursors.[10][11]

Quantifying the Invisible: Analytical Methods for Moisture Determination

Accurate determination of water content is essential for quality control and for validating the integrity of anhydrous LiOH.

The Challenge of Analysis

Standard methods for moisture determination must be adapted for LiOH. The "loss-on-drying" method, for example, is often unreliable as the required temperatures (105-110°C) can cause partial decomposition of the hydroxide, leading to erroneously high results.[12]

Recommended Method: Karl Fischer Titration

Karl Fischer (KF) titration is the gold standard for water determination. However, the strong alkalinity of LiOH interferes with standard KF reagents, neutralizing the acidic components and causing inaccurate endpoint detection.[12]

Protocol: Coulometric Karl Fischer Titration with a Specialized Reagent

-

System Setup: Utilize a coulometric KF titrator equipped with a diaphragm-less generator electrode. This minimizes issues with sample precipitation.

-

Reagent Selection: Use a specialized KF reagent designed for strongly alkaline samples (e.g., those containing a buffer to neutralize the hydroxide).

-

Sample Introduction: The sample must be introduced directly into the titration cell without exposure to ambient air. A closed-loop sample handling system, such as the one described in the diagram below, is ideal.[8]

-

Blank Measurement: Run a blank titration to determine the background moisture level of the system.

-

Sample Analysis: Accurately weigh the anhydrous LiOH sample in an inert atmosphere and introduce it into the KF cell. Initiate the titration.

-

Calculation: The instrument will automatically calculate the water content based on the amount of charge required to generate the iodine titrant.

-

Trustworthiness: This protocol is self-validating. Running a certified water standard before and after the sample ensures the titrator and reagents are performing correctly. The low background drift confirms the integrity of the system against atmospheric moisture ingress.

Caption: Figure 2: Conceptual KF Titration Setup for LiOH

Impact on Drug Development and Research

In the context of drug development, anhydrous LiOH is often used as a strong base for deprotonation or as a catalyst in saponification and other reactions.[6][13] The presence of unknown amounts of water or lithium carbonate can have severe consequences:

-

Stoichiometric Errors: Water and lithium carbonate add mass without contributing active hydroxide, leading to under-dosing of the base and incomplete reactions.

-

Side Reactions: Water can act as a competing nucleophile or proton source, leading to unwanted byproducts and reduced yield.

-

Reproducibility Issues: Batch-to-batch variability in water content will lead to inconsistent reaction outcomes, a critical failure in process development and scale-up.

Safety and Hazard Management

Anhydrous lithium hydroxide is a corrosive and hazardous material that must be handled with extreme care.[14]

-

Corrosivity: Causes severe skin burns and eye damage upon contact.[14] Immediate and prolonged flushing with water (at least 15 minutes) is required.[10][11][15]

-

Toxicity: Toxic if swallowed. Do not induce vomiting; seek immediate medical attention.[11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), chemical splash goggles, and a lab coat.[10][16]

-

Engineering Controls: All handling of LiOH powder should be performed in a certified chemical fume hood to prevent inhalation of dust particles.[10]

The following diagram illustrates the degradation pathway of anhydrous LiOH upon atmospheric exposure, highlighting the formation of problematic species.

Sources

- 1. atamankimya.com [atamankimya.com]

- 2. Lithium Hydroxide (LiOH) – Properties, Structure and Uses [turito.com]

- 3. Lithium hydroxide - Sciencemadness Wiki [sciencemadness.org]

- 4. aakash.ac.in [aakash.ac.in]

- 5. Alkali hydroxide - Wikipedia [en.wikipedia.org]

- 6. Lithium hydroxide: a comprehensive analysis of its properties, uses and application areas - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mt.com [mt.com]

- 9. Lithium hydroxide - Wikipedia [en.wikipedia.org]

- 10. research.uga.edu [research.uga.edu]

- 11. fishersci.com [fishersci.com]

- 12. How To Measure Lithium Hydroxide Moisture Content Accurately [eureka.patsnap.com]

- 13. albemarle.com [albemarle.com]

- 14. carlroth.com [carlroth.com]

- 15. microporeusa.com [microporeusa.com]

- 16. Lithium Hydroxide Anhydrous Manufacturer | Formula: LiOH | CAS No: 1310-65-2 [axiomchem.com]

A Comprehensive Technical Guide to the Solubility of Lithium Deuteroxide in Heavy Water (D₂O)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the solubility of lithium deuteroxide (LiOD) in heavy water (D₂O). It synthesizes fundamental physicochemical principles with practical experimental methodologies and applications. The document covers the thermodynamic basis of solubility, the isotopic effects of deuterium, a step-by-step protocol for solubility determination, and a review of LiOD's critical role in nuclear engineering and chemical synthesis. The guide is structured to offer both theoretical insights and actionable laboratory procedures, serving as an essential resource for professionals working with deuterated systems.

Introduction: The Significance of the LiOD-D₂O System

Lithium deuteroxide (LiOD) is the deuterated analogue of lithium hydroxide (LiOH) and a strong base.[1] Its solution in heavy water (D₂O) is of paramount importance in specialized fields, most notably as a pH (or more accurately, pD) controller in the moderator and heat transport systems of heavy water nuclear reactors, such as the CANDU (CANada Deuterium Uranium) reactor.[2] In these systems, maintaining a specific pD range is crucial for minimizing the corrosion of materials like carbon steel and zirconium alloys and controlling the deposition of metal oxides (crud) on critical surfaces.[3]

Beyond the nuclear industry, LiOD in D₂O serves as a key reagent in deuterated chemical synthesis, where it acts as a strong, non-protic (in the context of hydrogen) base to facilitate reactions where the incorporation of deuterium is desired. Understanding the solubility of LiOD in D₂O across a range of temperatures is fundamental for ensuring operational safety in reactors, optimizing chemical reactions, and preventing unintended precipitation. This guide provides an in-depth exploration of this topic, grounded in established scientific principles and experimental validation.

Physicochemical Principles and Isotopic Considerations

The dissolution of LiOD in D₂O is governed by the interplay between lattice enthalpy (the energy required to break apart the ionic solid) and the solvation enthalpy (the energy released when ions are solvated by D₂O molecules).[4]

Isotope Effect: The primary difference between the LiOH-H₂O and LiOD-D₂O systems arises from the kinetic isotope effect. The deuterium-oxygen (D-O) bond is stronger and more stable than the protium-hydrogen (H-O) bond. This is due to the lower zero-point energy of the heavier deuterium atom. Consequently, D₂O is a more structured liquid with stronger hydrogen (or deuterium) bonds than H₂O.[5] This enhanced structuring and stronger intermolecular bonding in D₂O can lead to subtle but significant differences in solvation energies and, therefore, solubility, when compared to the H₂O system. Heavy water is less dissociated than light water, which results in a shift of approximately 0.41 units between the pH of light water and the pD of heavy water.[2]

Experimental Determination of LiOD Solubility

To ensure accuracy and reproducibility, a robust and self-validating experimental protocol is essential. The following isothermal method is a standard approach for determining the solubility of a solid in a liquid.

Detailed Experimental Protocol

Objective: To determine the concentration of LiOD in a saturated D₂O solution at a specific temperature.

Materials and Reagents:

-

Anhydrous Lithium Deuteroxide (LiOD), ≥98% isotopic purity

-

Heavy Water (D₂O), ≥99.5% isotopic purity

-